molecular formula C22H34O2 B15164807 5,17-Docosadiyne-7,16-dione CAS No. 192993-56-9

5,17-Docosadiyne-7,16-dione

Cat. No.: B15164807
CAS No.: 192993-56-9
M. Wt: 330.5 g/mol
InChI Key: OHRUDTTVMBXVKA-UHFFFAOYSA-N
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Description

5,17-Docosadiyne-7,16-dione is an organic compound with the molecular formula C22H30O2. It is characterized by the presence of two alkyne groups and two ketone groups, making it a unique molecule with interesting chemical properties. This compound is part of the larger family of diynes, which are known for their applications in various fields, including materials science and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,17-Docosadiyne-7,16-dione typically involves the coupling of appropriate alkyne precursors. One common method is the Sonogashira coupling reaction, which involves the reaction of terminal alkynes with aryl or vinyl halides in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5,17-Docosadiyne-7,16-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,17-Docosadiyne-7,16-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,17-Docosadiyne-7,16-dione involves its interaction with various molecular targets. The compound’s alkyne groups can undergo cycloaddition reactions, forming reactive intermediates that can interact with biological macromolecules. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,17-Docosadiyne-7,16-dione is unique due to its combination of alkyne and ketone groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions and its bioactivity make it a valuable compound in various fields of research .

Properties

CAS No.

192993-56-9

Molecular Formula

C22H34O2

Molecular Weight

330.5 g/mol

IUPAC Name

docosa-5,17-diyne-7,16-dione

InChI

InChI=1S/C22H34O2/c1-3-5-7-13-17-21(23)19-15-11-9-10-12-16-20-22(24)18-14-8-6-4-2/h3-12,15-16,19-20H2,1-2H3

InChI Key

OHRUDTTVMBXVKA-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CC(=O)CCCCCCCCC(=O)C#CCCCC

Origin of Product

United States

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